4-(2-Methylpentan-2-yl)phenol

Description

The exact mass of the compound 4-(2-Methylpentan-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methylpentan-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylpentan-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

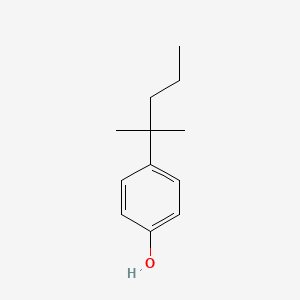

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-9-12(2,3)10-5-7-11(13)8-6-10/h5-8,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMIBQSFIUJNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617378 | |

| Record name | 4-(2-Methylpentan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6885-70-7 | |

| Record name | 4-(2-Methylpentan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylpentan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Phenolic Compound Research

4-(2-Methylpentan-2-yl)phenol, also known as p-tert-amylphenol, is a member of the alkylphenol chemical family. These compounds are characterized by a phenol (B47542) ring with an attached alkyl group. Alkylphenols are of significant interest in chemical research due to their wide range of applications and their presence as environmental contaminants. Research into alkylphenols often focuses on their synthesis, chemical properties, and potential biological and environmental effects. service.gov.uk For instance, some alkylphenols are known to be endocrine-disrupting chemicals, which has led to extensive investigation into their impact on wildlife and human health. service.gov.uknih.gov

The specific structure of 4-(2-Methylpentan-2-yl)phenol, with its branched five-carbon amyl group attached to the phenol ring, influences its physical and chemical properties, such as its solubility and potential for bioaccumulation. service.gov.uk Research often compares the properties and effects of different alkylphenols to understand how the structure of the alkyl chain affects their behavior. For example, studies have investigated the growth-supporting capabilities of various 4-alkylphenols on certain bacteria, finding that the size and branching of the alkyl side chain are critical for their utilization by microorganisms. asm.org

Rationale for Academic Investigation of 4 2 Methylpentan 2 Yl Phenol

Established Synthetic Routes for 4-(2-Methylpentan-2-yl)phenol

The primary methods for synthesizing 4-(2-Methylpentan-2-yl)phenol involve the alkylation of phenol (B47542) and its derivatives, or the derivatization of related precursor molecules.

Alkylation Reactions of Phenol Derivatives

A common and established method for producing 4-(2-Methylpentan-2-yl)phenol is through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction typically involves reacting phenol with an alkylating agent in the presence of an acid catalyst.

One specific example involves the reaction of phenol with 2-methyl-2-butene (B146552) (isoamylene) in the presence of an aryl sulfonic acid catalyst. In a documented procedure, this reaction, when heated to 150°C for one hour, yielded a crude product containing 87% para-tertiary amyl phenol. google.com The reaction temperature for such alkylations can range from 10°C to 185°C, with a preferred range of 90°C to 170°C. google.com The catalyst concentration typically falls between 0.05% and 20% by weight based on the phenol used, with a more common range being 0.1% to 2%. google.com

The choice of catalyst is crucial for directing the substitution to the desired para position. While various acid catalysts can be employed, aryl sulfonic acids with a K value of at least 3.8 × 10-3 have been shown to be effective for producing para-alkylated phenols. google.com

Derivatization from Related Precursors, including 2-Methyl-2-pentanol

An alternative synthetic pathway involves the use of precursor molecules that can be chemically transformed into 4-(2-Methylpentan-2-yl)phenol. One such precursor is 2-methyl-2-pentanol. The alkylation of phenol can be achieved using alcohols as alkylating agents in the presence of a suitable catalyst. google.com For instance, the reaction of phenol with n-alcohols (C5-C7) in the presence of sulfuric acid has been studied, yielding secondary amylphenols. researchgate.net While this specific study focused on n-alcohols, the principle can be extended to branched alcohols like 2-methyl-2-pentanol.

Novel Approaches in 4-(2-Methylpentan-2-yl)phenol Synthesis

Research continues to explore more efficient and selective methods for synthesizing alkylated phenols, including 4-(2-Methylpentan-2-yl)phenol.

Catalytic Strategies in Phenol Alkylation

Modern synthetic strategies often focus on the development and application of novel catalysts to improve reaction efficiency and selectivity. In the context of phenol alkylation, various catalytic systems have been investigated.

Solid Acid Catalysts: Catalysts like H-ZSM-5, γ-Al2O3, and different forms of titania (TiO2) have been explored for the alkylation of phenol with alcohols. nih.gov While traditional solid acid catalysts often favor the formation of branched alkylphenols through electrophilic substitution, recent research has shown that anatase TiO2 can selectively catalyze the nucleophilic α-C alkylation of phenols with alcohols to produce linear alkylphenols. nih.gov

Metal-Based Catalysts: Nickel complexes, such as Ni(PMe3)4H2N, have been used in the synthesis of 4-tert-amylphenol (B45051) from O-allyl ether precursors. chemicalbook.com The reaction proceeds via an initial isomerization followed by hydrolysis to yield the desired phenol. chemicalbook.com

Aryl Sulfonic Acids: As mentioned earlier, highly acidic aryl sulfonic acids are effective catalysts for the para-selective alkylation of phenols with olefins. google.com

Acid-Activated Clay: In some processes, acid-activated clay, sometimes in conjunction with sulfuric acid, is used as a catalyst for the alkylation of phenols with olefins like isobutylene (B52900) and tertiary amylene. google.com

The following table summarizes some of the catalytic strategies employed in phenol alkylation:

| Catalyst Type | Alkylating Agent | Key Features |

| Aryl Sulfonic Acid | Olefins (e.g., 2-methyl-2-butene) | High selectivity for para-alkylation. google.com |

| Anatase TiO2 | Alcohols | Selective for nucleophilic α-C alkylation, producing linear alkylphenols. nih.gov |

| Nickel Complexes | O-allyl ethers | Used in a multi-step synthesis from ether precursors. chemicalbook.com |

| Acid-Activated Clay | Olefins (e.g., isobutylene, tertiary amylene) | Can be used in combination with sulfuric acid. google.com |

Synthesis of Analogous Phenolic Structures

The synthetic principles applied to 4-(2-Methylpentan-2-yl)phenol are also relevant to the synthesis of other structurally similar phenolic compounds. For instance, the synthesis of 4,4'-(4-methylpentane-2,2-diyl)diphenol is achieved by reacting phenol with 1,3-dimethylbutene using an acidic catalyst like sulfuric acid. This highlights the versatility of the Friedel-Crafts alkylation for creating a variety of substituted phenols. Similarly, 2,4-di-tert-pentylphenol (B85779) is synthesized from phenol and isopentene using a two-step alkylation process with different catalysts for each step. google.com

Chemical Reactivity and Derivatization Studies of 4-(2-Methylpentan-2-yl)phenol

The phenolic hydroxyl group and the aromatic ring of 4-(2-Methylpentan-2-yl)phenol are the primary sites for its chemical reactions and derivatization.

Derivatization is a common technique used in analytical chemistry to modify a compound to enhance its detection and separation. mdpi.comresearchgate.net For phenolic compounds like 4-(2-Methylpentan-2-yl)phenol, derivatization often targets the hydroxyl group. Silylation is a widely used method, where the hydroxyl group is converted to a silyl (B83357) ether. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. mdpi.com This process improves the volatility and thermal stability of the phenol, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Another derivatization strategy involves reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) in the presence of a base such as triethylamine. scielo.org.za This method has been used for the simultaneous determination of alkylphenol ethoxylates and other compounds. scielo.org.za Pre-column derivatization with agents like 4-nitrobenzoyl chloride can also be used to enhance the detection of phenols in liquid chromatography. scirp.org

The reactivity of the aromatic ring allows for further substitution reactions, although the bulky tert-amyl group can sterically hinder certain positions. The hydroxyl group can also undergo etherification and esterification reactions to produce a variety of derivatives with different physical and chemical properties.

Structure Activity Relationship Sar Studies

Theoretical Frameworks and Computational Approaches in SAR

Theoretical and computational methods are indispensable tools in modern medicinal chemistry and toxicology for predicting the biological activity of compounds based on their molecular structure. These approaches save significant time and resources compared to traditional experimental methods.

Molecular modeling allows for the three-dimensional visualization of molecules and their interactions. A key technique in this field is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenolic compounds like 4-(2-Methylpentan-2-yl)phenol, docking simulations can elucidate how they interact with biological targets such as enzymes and receptors.

The process involves placing the ligand (the small molecule, e.g., 4-(2-Methylpentan-2-yl)phenol) into the binding site of a protein. The software then calculates the binding energy for different orientations and conformations of the ligand. A lower binding energy generally indicates a more stable complex and a higher binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the molecule's biological effect. For instance, in the context of enzyme inhibition, docking studies can show how a phenolic compound blocks the active site of an enzyme, preventing it from binding to its natural substrate.

Example of Docking Study Parameters for Phenolic Compounds:

| Parameter | Description | Typical Software |

|---|---|---|

| Receptor Preparation | Removal of water molecules, addition of hydrogen atoms, and assignment of charges to the protein structure obtained from the Protein Data Bank (PDB). | AutoDock Tools, Maestro (Schrödinger) |

| Ligand Preparation | Generation of 3D coordinates, assignment of charges, and defining rotatable bonds for the small molecule. | Open Babel, ChemDraw |

| Grid Box Definition | Defining the search space for the docking simulation, typically centered on the active site of the protein. | AutoDock Tools, Glide (Schrödinger) |

| Docking Algorithm | Use of algorithms like Lamarckian Genetic Algorithm to explore different ligand conformations and orientations. | AutoDock Vina, GLIDE |

| Scoring Function | Calculation of binding affinity (e.g., in kcal/mol) to rank the different poses of the ligand. | Embedded in docking software |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For phenolic compounds, QSAR models are often developed to predict their toxicity, antioxidant capacity, or other biological effects.

These models are built using a set of compounds with known activities. For each compound, a series of molecular descriptors are calculated. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., van der Waals radii), or hydrophobic (e.g., the octanol-water partition coefficient, log Kow). Statistical methods, such as multiple linear regression, are then used to build an equation that relates these descriptors to the observed biological activity.

For a series of substituted phenols, a general QSAR equation might look like: log(Activity) = a * log(Kow) + b * σ + c where 'a', 'b', and 'c' are constants determined by the regression analysis, log(Kow) represents hydrophobicity, and σ (the Hammett constant) represents the electronic effect of the substituent. Such models have been successfully used to predict the toxicity of alkylated and halogenated phenols nih.gov.

Key Molecular Descriptors in QSAR for Phenolic Compounds:

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobic | log Kow (Octanol-Water Partition Coefficient) | The lipophilicity of the molecule, which influences its ability to cross cell membranes. |

| Electronic | Hammett constant (σ) | The electron-donating or electron-withdrawing nature of substituents on the aromatic ring. |

| Electronic | pKa | The acidity of the phenolic hydroxyl group, which affects its ionization state at physiological pH. nih.gov |

| Steric | van der Waals radius | The size and shape of the molecule, which can influence its fit into a binding site. nih.gov |

Investigation of Molecular Interactions

The biological activity of 4-(2-Methylpentan-2-yl)phenol is a direct result of its interactions with biomolecules within a biological system. Understanding these interactions at the molecular level is key to elucidating its mechanism of action.

Phenolic compounds are well-known for their ability to form hydrogen bonds. The hydroxyl group (-OH) on the phenol (B47542) ring can act as both a hydrogen bond donor (donating the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen). This allows them to interact with various functional groups on biomolecules like proteins and nucleic acids, such as the carboxyl groups of amino acids nih.gov.

Electrostatic interactions also play a role. These occur between the partially charged atoms of the phenolic compound and charged or polar groups on the biomolecule. The distribution of electron density in the phenol ring and its substituents influences these interactions. These non-covalent interactions, including hydrogen bonds and electrostatic forces, are crucial for the formation of stable protein-phenolic complexes, which can alter the structure and function of the protein. The strength of these interactions can be influenced by factors such as pH and temperature.

Phenols can participate in redox (reduction-oxidation) reactions within biological systems. The phenolic hydroxyl group can donate a hydrogen atom (and an electron) to neutralize free radicals, which is the basis of their antioxidant activity. In this process, the phenol itself is oxidized to a phenoxyl radical. The stability of this radical is a key determinant of the antioxidant potential of the phenolic compound. Bulky alkyl groups, such as the 2-methylpentan-2-yl group, can influence the stability of the phenoxyl radical and thus modulate the antioxidant activity.

Conversely, under certain conditions, phenolic compounds can act as pro-oxidants, participating in reactions that generate reactive oxygen species. The redox properties of phenols are crucial for their role in various biochemical pathways and also contribute to their potential toxicity. The antioxidant activity of phenolic compounds is largely determined by their redox properties, which can be evaluated using techniques like cyclic voltammetry nih.gov.

Structure-Activity Relationships of 4-(2-Methylpentan-2-yl)phenol Analogs and Derivatives

By examining the biological activities of analogs and derivatives of 4-(2-Methylpentan-2-yl)phenol, we can deduce the importance of different structural features. The size, shape, and lipophilicity of the alkyl group, as well as the position and nature of other substituents on the aromatic ring, all play a role in determining the compound's biological profile.

For alkylphenols in general, the length and branching of the alkyl chain significantly affect their biological activity. Increased lipophilicity due to a longer alkyl chain can enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets in proteins. However, excessive bulkiness can also lead to steric hindrance, preventing the molecule from fitting into a specific binding site.

Studies on various alkylphenols have shown that the nature and position of the alkyl substituent influence their microbial transformation and toxicity nih.gov. For example, the position of the alkyl group (ortho, meta, or para) relative to the hydroxyl group can affect the compound's acidity (pKa) and its ability to form hydrogen bonds, thereby altering its biological activity nih.gov.

Comparison of Structural Features and Their Likely Impact on Activity:

| Structural Feature | Example Analog | Predicted Impact on Activity |

|---|---|---|

| Alkyl Chain Length | 4-tert-Butylphenol vs. 4-tert-Octylphenol (B29142) | Longer chains generally increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic targets. |

| Alkyl Chain Branching | 4-n-Pentylphenol vs. 4-(2-Methylpentan-2-yl)phenol | Increased branching can enhance steric hindrance, which might decrease binding to some targets but could also increase the stability of the phenoxyl radical. |

| Presence of Additional Substituents | 4-(2-Methylpentan-2-yl)phenol vs. 2,6-di-tert-butyl-4-(2-methylpentan-2-yl)phenol | Additional bulky groups in the ortho positions can sterically hinder the hydroxyl group, affecting its reactivity and hydrogen bonding capacity, often enhancing antioxidant stability. nih.gov |

| Position of the Alkyl Group | 4-(2-Methylpentan-2-yl)phenol vs. 2-(2-Methylpentan-2-yl)phenol | The position of the alkyl group influences the electronic properties and steric accessibility of the hydroxyl group, which can alter its biological interactions. |

Impact of Alkyl Chain Branching and Substituents on Activity

The nature of the alkyl group attached to the phenol ring is a critical determinant of a compound's activity. Factors such as the length of the alkyl chain, its degree of branching, and the presence of various substituents can significantly modify the molecule's physicochemical properties, including lipophilicity, which in turn affects its ability to interact with biological targets.

The introduction of an alkyl group to the benzene (B151609) ring of a phenol can enhance the solubility of the phenolic compound. Several studies have noted that increasing the alkyl chain length can improve properties like solubility in non-polar media.

Research into the bactericidal activity of phenols has shown that the substitution of alkyl groups on the aromatic ring can enhance their efficacy. The branching of the alkyl chain is a significant factor. For instance, the structure of an alcohol with a branched chain can influence its efficiency in penetrating bacterial cell membranes. While a direct comparison for 4-(2-methylpentan-2-yl)phenol is specific, general principles suggest that the branched nature of the tert-amyl group plays a role in its biological interactions. The potency of isomeric alcohols has been observed in the order of secondary > primary > tertiary, a principle that can be relevant when considering the structural impact of alkylphenols on membrane interaction. quizlet.com

The table below illustrates how variations in the alkyl substituent can influence the properties of phenols, drawing on general principles of alkylphenol chemistry.

| Compound Name | Alkyl Substituent | Position | Chain Structure | Potential Impact on Activity |

| Phenol | None | N/A | N/A | Baseline activity |

| p-Cresol | Methyl | para | Linear | Increased lipophilicity compared to phenol |

| 4-tert-Butylphenol | tert-Butyl | para | Branched | Significant increase in lipophilicity and potential for enhanced membrane interaction |

| 4-n-Octylphenol | n-Octyl | para | Linear | High lipophilicity, may affect bioavailability |

| 4-(2-Methylpentan-2-yl)phenol | tert-Amyl | para | Branched | High lipophilicity due to branched structure, influencing its interaction with biological membranes |

Phenolic Substituent Effects on Reactivity and Interactions

The hydroxyl (-OH) group and the alkyl substituent on the phenol ring govern its chemical reactivity and the types of interactions it can undergo. The -OH group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. openstax.orglibretexts.orgbyjus.com This makes the phenol ring highly susceptible to reactions like halogenation, nitration, and sulfonation. openstax.orgjeeadv.ac.in

The alkyl group at the para-position in 4-(2-methylpentan-2-yl)phenol influences this reactivity. Alkyl groups are electron-donating, which further increases the electron density of the benzene ring, making it even more reactive toward electrophiles at the ortho positions (relative to the hydroxyl group). mdpi.com

Conversely, the presence of electron-withdrawing groups on the phenol ring would have the opposite effect. Studies on the reaction of various phenols with isocyanates have shown that an electron-withdrawing substituent increases the reactivity of the hydroxyl group. researchgate.net This is because such groups can polarize the H-O bond, making the hydrogen atom more likely to participate in a nucleophilic addition.

The reactivity of phenols is also influenced by steric hindrance. Substituents at the ortho positions can sterically hinder the approach of reactants to the hydroxyl group, potentially reducing its reaction rate. In the case of 4-(2-methylpentan-2-yl)phenol, the large tert-amyl group is in the para position, which does not sterically hinder the hydroxyl group itself, but it does block one of the primary sites for electrophilic attack (the para position), directing substitutions to the ortho positions.

The table below summarizes the general effects of different types of substituents on the reactivity of the phenol ring and the phenolic hydroxyl group.

| Substituent Type | Position | Effect on Ring Reactivity (Electrophilic Substitution) | Effect on Hydroxyl Group Reactivity | Example |

| Electron-Donating (e.g., Alkyl) | Ortho, Para | Activating | Decreased acidity | p-Cresol |

| Electron-Withdrawing (e.g., Nitro) | Ortho, Para | Deactivating | Increased acidity and reactivity in certain reactions researchgate.net | p-Nitrophenol |

| Halogen | Ortho, Para | Deactivating (Inductive) but Ortho, Para Directing (Resonance) | Increased acidity | p-Chlorophenol |

| tert-Amyl (Alkyl) | Para | Activating | Decreased acidity relative to phenol | 4-(2-Methylpentan-2-yl)phenol |

Environmental Occurrence, Fate, and Transformation Studies

Environmental Detection and Monitoring of 4-(2-Methylpentan-2-yl)phenol and its Derivatives

4-(2-Methylpentan-2-yl)phenol, a member of the alkylphenol group, has been detected in various environmental compartments. Analytical methods have been developed to quantify its presence in surface waters, wastewater, and sediment. For instance, a study on the Haihe River in China utilized gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring to determine the concentrations of 4-tert-octylphenol (B29142), a structurally similar compound. In this study, water samples were first acidified and then extracted using a liquid-liquid extraction method with dichloromethane. The extracts were then derivatized with trifluoroacetic anhydride (B1165640) before being subjected to GC-MS analysis. The recoveries for spiked water samples were reported to be over 80% nih.gov.

Concentrations of 4-tert-octylphenol in the Haihe River were found to be in the range of 18.0 to 20.2 ng/L nih.gov. Due to their physicochemical properties, particularly high octanol-water partition coefficient (Kow) values, alkylphenols and their metabolites tend to partition into sediments after being discharged from wastewater treatment plants nih.gov. This leads to their accumulation in sediment, with reported concentrations in the United States ranging from less than 0.1 to 13,700 µg/kg nih.gov.

Table 1: Environmental Concentrations of 4-tert-Octylphenol

| Environmental Matrix | Concentration Range | Location |

|---|---|---|

| Surface Water | 18.0 - 20.2 ng/L | Haihe River, China nih.gov |

| Sediment | < 0.1 - 13,700 µg/kg | United States nih.gov |

The environmental monitoring of structurally related compounds provides context for the potential presence and behavior of 4-(2-Methylpentan-2-yl)phenol. Two such contaminants of emerging concern are the UV stabilizer UV-329 and the tire-related transformation product 6PPD-quinone.

UV-329 (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) is a benzotriazole (B28993) UV absorber used in various consumer products, including cosmetics, plastics, and washing and cleaning products personalcareinsights.com. Its presence has been confirmed in various environmental matrices and even in human breast milk, with one study reporting a detection rate of 98% in analyzed samples personalcareinsights.com. Due to concerns about its persistence, bioaccumulation, and potential toxicity, Germany has proposed classifying UV-329 as a substance of very high concern (SVHC) personalcareinsights.com. Studies have shown that UV-329 can be released into the environment during the formulation of mixtures and materials personalcareinsights.com.

6PPD-quinone , formed from the reaction of the tire antioxidant 6PPD with ozone, is another significant environmental contaminant gpcgateway.comepa.gov. It is transported into waterways primarily through stormwater runoff from roads and other impervious surfaces epa.govresearchgate.netitrcweb.org. Research has linked 6PPD-quinone to acute mortality in coho salmon gpcgateway.comepa.govwa.gov. The U.S. Environmental Protection Agency (EPA) has developed a draft testing method (EPA Method 1634) using liquid chromatography with tandem mass spectrometry (LC/MS/MS) to detect 6PPD-quinone in water samples gpcgateway.com. This method is crucial for monitoring its presence in stormwater and surface water to protect vulnerable aquatic species gpcgateway.com. 6PPD-quinone has been detected in roadway runoff, surface water, sediment, and airborne particulate matter itrcweb.org.

Table 2: Detection of Structurally Related Environmental Contaminants

| Contaminant | Common Sources | Environmental Media | Analytical Method |

|---|---|---|---|

| UV-329 | Cosmetics, plastics, cleaning products personalcareinsights.com | Human breast milk, various environmental matrices personalcareinsights.comnih.gov | Not specified |

| 6PPD-quinone | Tire wear particles gpcgateway.comepa.govresearchgate.net | Stormwater, surface water, sediment, air researchgate.netitrcweb.org | LC/MS/MS (EPA Method 1634) gpcgateway.com |

Biotransformation and Abiotic Degradation Pathways

The biodegradation of alkylphenols is a critical process influencing their environmental persistence. Microbial metabolism of these compounds has been extensively studied, particularly for long-chain alkylphenols like nonylphenol and octylphenol. A variety of bacteria and fungi are capable of degrading these compounds nih.govresearchgate.net.

Bacterial degradation of long-chain branched alkylphenols often involves the oxidation of the alkyl chain and hydroxylation of the aromatic ring nih.govresearchgate.net. For instance, some bacteria utilize a beta-oxidation pathway to break down the alkyl side chain after an initial oxidation of the terminal methyl group exeter.ac.uk. In some Rhodococcus species, the catabolism of 4-alkylphenols proceeds through a meta-cleavage pathway, initiated by a two-component hydroxylase that converts the alkylphenol to the corresponding alkylcatechol frontiersin.org. In contrast, fungal degradation of long-chain branched alkylphenols may preferentially involve alkyl chain oxidation and the formation of phenolic polymers through the action of both intracellular and extracellular oxidative enzymes nih.govresearchgate.net. The highly branched nature of the alkyl group, often with a quaternary alpha-carbon, influences the biodegradability of these compounds nih.govresearchgate.net.

Aerobic conditions generally favor the biotransformation of alkylphenol metabolites compared to anaerobic conditions nih.gov. However, even under favorable conditions, degradation can be slow, leading to the persistence of these compounds in the environment.

In addition to microbial breakdown, abiotic processes can contribute to the transformation of alkylphenols in the environment. Photodegradation, or the breakdown of compounds by light, is one such mechanism. For 4-tert-octylphenol, photolysis is considered a negligible removal process in the aquatic environment service.gov.uk. However, studies on the photocatalytic degradation of phenol (B47542) and its derivatives using titanium dioxide (TiO2) nanoparticles under UV light have shown that this can be an effective removal method mdpi.comnih.gov. The efficiency of this process is influenced by factors such as catalyst particle size, pH, and the initial concentration of the phenolic compound nih.gov.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is also considered a negligible removal process for 4-tert-octylphenol in aquatic environments service.gov.uk. The persistence of some alkylphenols is also highlighted by studies showing that their half-lives in soil can exceed 300 days, with losses attributed to a combination of abiotic and biotic processes, including leaching nih.gov.

Environmental Distribution and Partitioning Characteristics

The environmental distribution of 4-(2-Methylpentan-2-yl)phenol and other alkylphenols is largely governed by their physicochemical properties. With a log octanol-water partition coefficient (log Kow) of 4.12, 4-tert-octylphenol demonstrates a tendency to partition from water into more organic phases like soil and sediment service.gov.uk. This property suggests a moderate potential for bioaccumulation in aquatic organisms service.gov.uk.

When released into the environment, these compounds predominantly partition to soil and sediment service.gov.uk. This is consistent with monitoring data that shows significant levels of alkylphenol metabolites in sediments nih.gov. The partitioning behavior of these compounds means that while concentrations in the water column may be relatively low, sediments can act as a significant reservoir, leading to long-term contamination and potential exposure for benthic organisms nih.gov.

The distribution of alkylphenols is also influenced by land use. Studies have shown a correlation between the concentrations of various alkylphenols in rivers and the surrounding land use patterns, suggesting that urban and industrial areas are significant sources of these contaminants nih.gov.

Table 3: Physicochemical Properties and Environmental Partitioning of 4-tert-Octylphenol

| Property | Value | Implication |

|---|---|---|

| Log Kow | 4.12 service.gov.uk | Moderate bioaccumulation potential; partitions to soil and sediment service.gov.uk |

| Water Solubility | 19 mg/L at 22°C service.gov.uk | Sufficiently soluble to be transported in aquatic systems |

| Vapor Pressure | 0.21 Pa at 20°C service.gov.uk | Low volatility |

Advanced Analytical Methodologies for 4 2 Methylpentan 2 Yl Phenol in Complex Matrices

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate 4-(2-Methylpentan-2-yl)phenol from interfering matrix components and to concentrate it for subsequent analysis.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction of target analytes. ub.edu The direct interaction of microwaves with polar molecules in the sample generates heat rapidly and efficiently, leading to the disruption of cell walls and enhanced desorption of compounds from the matrix. ub.edu This results in shorter extraction times, reduced solvent consumption, and often higher extraction yields compared to conventional methods like Soxhlet extraction. researcher.lifemdpi.com

For phenolic compounds similar to 4-(2-Methylpentan-2-yl)phenol, the efficiency of MAE is influenced by several key parameters. The choice of solvent is critical; polar solvents like ethanol, methanol, and water, or their mixtures, are commonly used due to their ability to absorb microwave energy effectively. mdpi.com Other operational parameters must be carefully optimized to maximize recovery while preventing thermal degradation of the analyte.

Table 1: Key Parameters for Microwave-Assisted Extraction of Phenolic Compounds

| Parameter | Typical Range/Options | Influence on Extraction Efficiency |

|---|---|---|

| Solvent | Ethanol, Methanol, Water, Acetonitrile (B52724), or mixtures | The polarity of the solvent affects microwave absorption and analyte solubility. |

| Temperature | 50 - 120 °C | Higher temperatures increase extraction kinetics but can risk analyte degradation. |

| Time | 5 - 30 minutes | Shorter times are a key advantage of MAE, but sufficient time is needed for complete extraction. |

| Microwave Power | 200 - 800 W | Affects the rate of heating; must be controlled to avoid overheating. |

| Solid-to-Liquid Ratio | 1:10 to 1:50 (g/mL) | Ensures efficient heating of the sample and complete immersion in the solvent. |

This table presents typical parameters for the MAE of phenolic compounds from various matrices.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and concentration of alkylphenols and bisphenols from liquid samples such as wastewater and surface water. nih.govnih.gov The versatility of SPE stems from the wide variety of available sorbents that can selectively retain analytes of interest while allowing matrix interferences to pass through. phenomenex.com The general SPE process involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte with a small volume of an appropriate solvent. phenomenex.com

For compounds like 4-(2-Methylpentan-2-yl)phenol, which possess both hydrophobic (the alkyl backbone) and polar (the phenol (B47542) groups) characteristics, polymeric sorbents are often employed. phenomenex.com These sorbents offer high capacity and are stable across a wide pH range, allowing for robust method development. Reversed-phase silica-based sorbents, such as C18, are also commonly used for extracting these compounds from aqueous matrices. nih.govnih.govresearchgate.net In some methods, a primary and secondary amine (PSA) sorbent can be layered on top of the primary sorbent to act as a trap for matrix components like humic acids, improving the cleanliness of the final extract. nih.gov

Chromatographic Separation Techniques

High-resolution chromatographic separation is essential to resolve 4-(2-Methylpentan-2-yl)phenol from structurally similar compounds and isomers that may be present in the sample extract.

Ultrahigh-Performance Liquid Chromatography (UHPLC)

Ultrahigh-Performance Liquid Chromatography (UHPLC) is a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly shorter analysis times.

For the analysis of 4-(2-Methylpentan-2-yl)phenol and related bisphenols, reversed-phase UHPLC is the predominant technique. A C18 stationary phase is typically used, providing effective separation based on the hydrophobicity of the analytes. nih.gov The mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency for mass spectrometry. sielc.com

Table 2: Typical UHPLC Parameters for Bisphenol Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18-packed, sub-2 µm particle size | Provides high-resolution separation of hydrophobic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting analytes. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for small particle size columns to ensure high efficiency. |

| Gradient Elution | Increasing %B over time | Allows for the separation of compounds with a range of polarities. |

| Column Temperature | 30 - 50 °C | Controls retention time and improves peak symmetry. |

This table outlines common starting conditions for the UHPLC analysis of bisphenol compounds.

Two-Dimensional Gas Chromatography (2D-GC)

Two-Dimensional Gas Chromatography (GCxGC) offers a substantial increase in peak capacity and resolving power compared to single-column GC, making it exceptionally well-suited for the analysis of complex samples. researchgate.net In a GCxGC system, two columns with different stationary phase selectivities are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation.

Due to the low volatility and polar nature of bisphenols, a derivatization step, such as silylation, is typically required prior to GC analysis. nih.govdphen1.com This process replaces the acidic protons of the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analytes. dphen1.com The enhanced separation power of GCxGC is particularly useful for resolving various bisphenol analogues from each other and from complex matrix backgrounds. researchgate.net

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the preferred detection method for the analysis of 4-(2-Methylpentan-2-yl)phenol due to its high sensitivity and selectivity. It is commonly coupled with both liquid and gas chromatography.

When coupled with UHPLC, tandem mass spectrometry (LC-MS/MS) is frequently used. nih.gov Electrospray ionization (ESI) is a common ionization source for bisphenols, typically operating in negative ion mode to deprotonate the phenolic hydroxyl groups, forming the [M-H]⁻ ion. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where the precursor ion is isolated, fragmented, and one or more specific product ions are monitored. This provides a high degree of specificity, minimizing the impact of matrix interferences.

For GC-MS analysis, electron ionization (EI) is the standard technique. The derivatized bisphenols produce characteristic mass spectra that can be used for identification. researchgate.net When coupled with GCxGC, a fast-scanning mass spectrometer, such as a time-of-flight (TOF) detector, is often required to acquire a sufficient number of data points across the very narrow peaks eluting from the second-dimension column. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and can achieve very low limits of detection, often in the range of nanograms per liter (ng/L) in water samples. nih.govbohrium.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| 4-(2-Methylpentan-2-yl)phenol | 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, 4,4'-(1,3-Dimethylbutylidene)diphenol |

| Methanol | - |

| Ethanol | - |

| Acetonitrile | - |

| Formic Acid | - |

| Humic Acids | - |

| Trimethylsilyl (TMS) | - |

| 4-(2-Methylbutan-2-yl)phenol | 4-tert-Pentylphenol, p-tert-Amylphenol |

| Bisphenol A (BPA) | 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol |

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry (MS/MS) has become an indispensable tool for the selective and sensitive quantification of target analytes in complex mixtures. When coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC), MS/MS offers exceptional specificity by monitoring characteristic fragmentation patterns of the analyte of interest.

The Multiple Reaction Monitoring (MRM) mode is a highly specific and sensitive data acquisition technique used in tandem mass spectrometry. In an MRM experiment, the first mass analyzer (Q1) is set to select the precursor ion (the ionized molecule of 4-(2-Methylpentan-2-yl)phenol). This precursor ion is then fragmented in a collision cell (q2), and the second mass analyzer (Q3) is set to monitor a specific product ion that is characteristic of the precursor ion. This specific precursor-to-product ion transition provides a high degree of selectivity, minimizing the potential for interference from other co-eluting compounds in the matrix. For complex isomer mixtures, such as those found in technical-grade nonylphenol, quantitation can be performed using the elution time range for the entire isomer group thermofisher.com.

The selection of optimal MRM transitions (precursor and product ions) and the optimization of collision energy are critical steps in method development to achieve the highest sensitivity and specificity. Automated SRM (Selected Reaction Monitoring, a term often used interchangeably with MRM) development tools can aid in this process by systematically optimizing these parameters thermofisher.com. For the analysis of alkylphenols, LC-MS/MS methods have been developed that allow for the simultaneous analysis of numerous analytes within a short run time by utilizing scheduled MRM, where the instrument only monitors for specific transitions when the target analyte is expected to elute from the chromatography column epa.gov.

Pre-column derivatization can significantly enhance the sensitivity and selectivity of LC-MS/MS analysis for alkylphenols. For instance, derivatization with dansyl chloride has been shown to increase sensitivity by up to 1000 times compared to the analysis of underivatized alkylphenols nih.govmuni.cz.

Table 1: Illustrative MRM Parameters for Alkylphenol Analysis

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| Precursor Ion (m/z) | [M-H]⁻ | researchgate.net |

| Product Ion (m/z) | Analyte-specific fragment | researchgate.net |

| Collision Energy (eV) | Optimized for each transition | thermofisher.com |

Note: Specific m/z values for 4-(2-Methylpentan-2-yl)phenol would need to be determined experimentally.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision by correcting for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement. The principle of IDMS involves the addition of a known amount of an isotopically labeled internal standard of the target analyte to the sample at the beginning of the analytical procedure.

The isotopically labeled standard is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H). Because the labeled standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any losses of the analyte will be mirrored by proportional losses of the labeled standard. In the mass spectrometer, the native analyte and the isotopically labeled standard are distinguished by their different mass-to-charge ratios. The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard.

This approach effectively compensates for extraction inefficiencies and matrix effects, which are common challenges in the analysis of complex samples. For alkylphenols, isotopically labeled standards, such as ¹³C-labeled compounds, are utilized for accurate quantification in various matrices, including food crops and biota researchgate.netdphen1.comnih.gov. The use of n-isomers as internal standards can lead to erroneous results due to different adsorption and elution properties compared to branched isomers . Therefore, the use of a labeled analog of the specific branched isomer, where available, is crucial for accurate quantification .

Table 2: Key Features of Isotope Dilution Mass Spectrometry

| Feature | Description |

| Principle | Addition of a known amount of an isotopically labeled internal standard to the sample. |

| Advantage | Corrects for analyte losses during sample preparation and matrix effects. |

| Requirement | Availability of a suitable isotopically labeled internal standard for 4-(2-Methylpentan-2-yl)phenol. |

| Application | High-accuracy quantification in complex matrices like environmental and biological samples. |

Addressing Matrix Effects (e.g., Ionization Suppression/Enhancement)

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when dealing with complex samples. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

Ionization suppression is the more common phenomenon and occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. Ionization enhancement, while less frequent, can also occur. The extent of matrix effects can vary between different sample types and even between individual samples of the same type.

Several strategies are employed to mitigate or compensate for matrix effects:

Effective Sample Preparation: Rigorous sample cleanup procedures, such as solid-phase extraction (SPE), are essential to remove interfering matrix components before analysis researchgate.nettandfonline.com.

Chromatographic Separation: Optimizing the chromatographic conditions to achieve good separation between the analyte and interfering matrix components can significantly reduce matrix effects.

Isotope Dilution: As discussed previously, the use of a co-eluting isotopically labeled internal standard is one of the most effective ways to compensate for matrix effects, as the standard is affected in the same way as the native analyte.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects. However, finding a truly blank matrix can be challenging.

Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined. This method is effective but can be time-consuming for routine analysis.

For alkylphenols, matrix effects have been observed to be significant in various sample types, and it is crucial to evaluate and address them during method validation tandfonline.com.

Development and Validation of High-Throughput Analytical Protocols

The need to analyze a large number of samples in environmental monitoring and research has driven the development of high-throughput analytical protocols. These methods aim to increase sample throughput without compromising the quality of the analytical data.

Key aspects of developing high-throughput methods for 4-(2-Methylpentan-2-yl)phenol include:

Miniaturization and Automation of Sample Preparation: Utilizing smaller sample volumes and automating extraction and cleanup steps can significantly reduce sample processing time.

Fast Chromatography: The use of ultra-high-performance liquid chromatography (UHPLC) with smaller particle size columns allows for much faster separations, often reducing run times to a few minutes labrulez.comnih.gov.

Rapid Mass Spectrometry: Modern tandem mass spectrometers offer fast scanning capabilities and polarity switching, enabling the analysis of a large number of compounds in a single run researchgate.net.

Automated Data Processing: Software tools that can automatically process and quantify large batches of data are essential for a high-throughput workflow.

The development of such methods requires careful optimization of all steps, from sample collection to final data analysis, to ensure that the method is not only fast but also robust, accurate, and reliable. For instance, a rapid LC-MS/MS method was developed for the simultaneous analysis of 152 alcohol and alkylphenol ethoxylates within an 11-minute run time epa.gov.

Table 3: Comparison of Conventional vs. High-Throughput Analysis

| Feature | Conventional Method | High-Throughput Method |

| Sample Preparation | Manual, larger volumes | Automated, miniaturized |

| Chromatography | HPLC, longer run times | UHPLC, shorter run times |

| Data Processing | Manual or semi-automated | Fully automated |

| Sample Throughput | Lower | Significantly higher |

Industrial and Applied Research Perspectives of 4 2 Methylpentan 2 Yl Phenol and Its Analogs

Role as Chemical Intermediate in Organic Synthesis

4-(2-Methylpentan-2-yl)phenol and, more prominently, its close analog 4-tert-Amylphenol (B45051) (PTAP), serve as crucial starting materials or intermediates in the synthesis of a wide array of more complex organic molecules. The commercial synthesis of these p-alkylphenols is typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with a corresponding alkene, such as isoamylene for PTAP.

The reactivity of the phenol ring and its hydroxyl group allows for further chemical modifications, making these compounds valuable building blocks. They are used as intermediates in the production of:

Pesticides and Biocides : The alkylphenol backbone is incorporated into various organic mercury germicides and other pesticide formulations. guidechem.comchemicalbook.com

Antioxidants : Their structure is foundational for creating more complex, sterically hindered phenolic antioxidants used in diverse industries. coherentmarketinsights.com

Fragrance Compounds : They are used in the synthesis of aromatic compounds for the fragrance industry. guidechem.comcoherentmarketinsights.com

Dye and Pigment Intermediates : For instance, 4-tert-Amylphenol is a precursor in the synthesis of 2-amino-4-tert-amyl-6-nitro-phenol, which is an important intermediate for specialized metallized dyes. google.com

The role of these alkylphenols as intermediates is summarized in the table below.

| Intermediate Compound | Reactant(s) | Resulting Product/Application Area |

| 4-tert-Amylphenol | Nitrating agents, followed by reduction | 2-amino-4-tert-amyl-6-nitro-phenol (Intermediate for pigments and dyes) google.com |

| 4-tert-Amylphenol | Various | Organic mercury germicides guidechem.comchemicalbook.com |

| 4-tert-Amylphenol | Various | Fragrance ingredients guidechem.comcoherentmarketinsights.com |

| Alkylphenols (general) | Ethylene (B1197577) Oxide | Alkylphenol Ethoxylates (Surfactants) taylorandfrancis.com |

| Alkylphenols (general) | Formaldehyde (B43269) | Phenolic Resins smolecule.com |

Application in Functional Materials Chemistry (e.g., Polymer Additives, Stabilizers)

The structural characteristics of 4-(2-Methylpentan-2-yl)phenol and its analogs make them highly suitable for incorporation into functional materials, particularly polymers. Their primary roles are as modifiers for resins and as protective additives.

Phenolic Resins : A significant application of 4-tert-Amylphenol is in the production of oil-soluble phenolic resins. smolecule.com These resins are formed through condensation polymerization with formaldehyde. The bulky tertiary alkyl group (amyl or hexyl) enhances the solubility of the resulting resin in oils and organic solvents, a critical property for their use in paints, high-performance coatings, varnishes, and printing inks. smolecule.comverifiedmarketresearch.com An analog, p-tert-Octylphenol, is also used to create formaldehyde polymers with unique properties for various industrial applications.

Polymer Additives : Alkylphenols are key precursors for a class of additives that protect polymers from degradation.

Antioxidants : As sterically hindered phenols, these compounds and their derivatives function as effective antioxidants. amchro.com They protect polymers like rubber and plastics from oxidation, which can cause discoloration and loss of mechanical properties such as strength and flexibility. amchro.comroadmaptozero.com They work by scavenging free radicals, thus slowing the oxidation cycle. amchro.com The bulky alkyl group enhances their compatibility with the polymer matrix and reduces volatility. specialchem.com

Stabilizers : In addition to antioxidant activity, derivatives are used as UV stabilizers. For example, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is a UV absorber that protects plastics from damage by sunlight. accustandard.com These additives are crucial for improving the longevity and performance of plastics used in outdoor or high-exposure applications. verifiedmarketresearch.com

| Application Area | Specific Use | Function of Alkylphenol Moiety | Relevant Analogs |

| Resins & Coatings | Production of oil-soluble phenolic resins | Increases solubility in organic media, modifies resin properties. smolecule.com | 4-tert-Amylphenol, 2,4-Di-tert-Amylphenol, p-tert-Octylphenol smolecule.comverifiedmarketresearch.com |

| Plastics & Rubber | Antioxidant Additive | Scavenges free radicals to prevent oxidative degradation. amchro.com | 2,4-Di-tert-Amylphenol, Nonylphenols verifiedmarketresearch.comroadmaptozero.com |

| Plastics | UV Stabilizer | Forms the basis of UV absorbing molecules. | Di-tert-pentylphenol accustandard.com |

| Adhesives | Intermediate for formulation | Enhances thermal stability and mechanical strength. verifiedmarketresearch.com | 2,4-Di-tert-Amylphenol verifiedmarketresearch.com |

Research on Alkylphenol Derivatives in Specialized Industrial Formulations

Research into alkylphenol derivatives continues to yield specialized molecules for a variety of industrial formulations. By modifying the basic alkylphenol structure, chemists can tailor the properties of the final product to meet specific performance requirements.

Surfactants and Emulsifiers : Long-chain alkylphenols are precursors to alkylphenol ethoxylates (APEOs), a major class of non-ionic surfactants. factmr.com These are produced by reacting the alkylphenol with ethylene oxide. roadmaptozero.com APEOs are used extensively as detergents, cleaning agents, emulsifiers for polymerization, and as dispersing agents in pesticide formulations. taylorandfrancis.comfactmr.com

Lubricant and Fuel Additives : Alkylphenol derivatives are incorporated into formulations for fuels and lubricants, where they can act as detergents, antioxidants, and anti-wear agents. factmr.com

Oilfield Chemicals : In the petroleum industry, ethoxylated novolaks derived from 4-tert-Amylphenol are used as demulsifiers. smolecule.com These specialized formulations are critical for separating crude oil from water, an essential step in oil processing. chemicalbook.comsmolecule.com

Agrochemicals : Beyond their role as surfactants in pesticide formulations, certain alkylphenol derivatives are investigated for their own biocidal properties or as intermediates for active ingredients. factmr.com

The development in this area focuses on creating derivatives with improved performance, such as enhanced thermal stability for plastics or specific functionalities for complex industrial processes. archivemarketresearch.com

| Industrial Sector | Formulation Type | Function of Alkylphenol Derivative |

| Chemical Manufacturing | Industrial & Household Detergents | Surfactant (cleaning agent) taylorandfrancis.comfactmr.com |

| Petroleum Industry | Oilfield Demulsifiers | Separation of oil and water emulsions smolecule.com |

| Polymer Production | Emulsifiers | Stabilize polymer particles during polymerization factmr.com |

| Automotive & Machinery | Lubricant & Fuel Additives | Antioxidant, detergent factmr.com |

| Agriculture | Agrochemicals | Surfactant/dispersant in pesticide formulations factmr.com |

Q & A

Q. What are the established synthetic routes for 4-(2-Methylpentan-2-yl)phenol in laboratory settings?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation , where phenol reacts with 2-methylpentene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include controlling regioselectivity and minimizing polyalkylation by optimizing reaction temperature (40–60°C) and stoichiometric ratios (phenol:alkylating agent = 1:1.2). Post-synthesis purification involves fractional distillation or recrystallization using ethanol/water mixtures. Structural analogs like 4-(2,6-dimethylphenyl)phenol have been prepared using similar methods, emphasizing catalyst choice and solvent polarity .

| Parameter | Optimal Condition |

|---|---|

| Catalyst | AlCl₃ (0.5–1.0 mol%) |

| Solvent | Dichloromethane |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

Q. How should researchers characterize the crystalline structure of 4-(2-Methylpentan-2-yl)phenol?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks . Key metrics include:

- R-factor (<5% for high-quality data)

- Thermal displacement parameters to assess molecular rigidity. For powder samples, pair XRD with solid-state NMR to resolve polymorphism.

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer: Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS (electron ionization mode) to detect alkylation byproducts. Validate purity via:

- Melting point consistency (45–48°C for pure samples, ±1°C tolerance) .

- FT-IR to confirm phenolic -OH stretch (~3300 cm⁻¹) and absence of carbonyl impurities.

Advanced Research Questions

Q. How to resolve contradictory data in reaction mechanisms involving electrophilic substitution?

Methodological Answer: Discrepancies in regioselectivity (e.g., para vs. ortho substitution) often stem from solvent polarity or catalyst activity. Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Computational modeling (e.g., density functional theory (DFT) using B3LYP/6-31G*) can validate transition states . For example, a study on phenol alkylation showed that electron-donating groups on the alkylating agent favor para selectivity .

Q. What computational methods are suitable for studying its electronic properties?

Methodological Answer: Use time-dependent DFT (TD-DFT) to predict UV-Vis absorption spectra, focusing on π→π* transitions in the aromatic system. Pair with natural bond orbital (NBO) analysis to quantify hyperconjugation effects from the 2-methylpentan-2-yl substituent. Validate against experimental data from cyclic voltammetry (oxidation potential ≈ +0.85 V vs. Ag/AgCl) .

Q. How to analyze hydrogen-bonding networks in its crystalline form?

Methodological Answer: Apply graph set analysis (as per Etter’s rules) to categorize H-bond motifs (e.g., chains, rings). For 4-(2-Methylpentan-2-yl)phenol, expect C(6) chains via O-H···O interactions. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., 15–20% H-bond contribution). Studies on similar phenols revealed that steric bulk from alkyl groups reduces H-bond dimensionality .

Data Contradictions and Validation Strategies

- Melting Point Variability: Discrepancies may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Reactivity Conflicts: If halogenation yields unexpected products, perform in situ NMR to track intermediate formation.

Safety and Handling

- Toxicity: Phenolic compounds require PPE (gloves, goggles) due to skin/eye irritation .

- Waste Disposal: Neutralize with NaOH before aqueous disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.